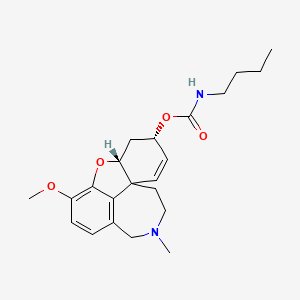

Galanthamine n-butylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138963-44-7 |

|---|---|

Molecular Formula |

C22H30N2O4 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

[(12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] N-butylcarbamate |

InChI |

InChI=1S/C22H30N2O4/c1-4-5-11-23-21(25)27-16-8-9-22-10-12-24(2)14-15-6-7-17(26-3)20(19(15)22)28-18(22)13-16/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,23,25)/t16-,18-,22?/m1/s1 |

InChI Key |

NNDZUQPKOVVEPM-DVLOMUPFSA-N |

Isomeric SMILES |

CCCCNC(=O)O[C@H]1C[C@@H]2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 |

Canonical SMILES |

CCCCNC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Galanthamine N Butylcarbamate and Analogues

Impact of N-Substitution on Biological Activity

The substitution on the nitrogen atom of the galanthamine (B1674398) scaffold plays a critical role in modulating its acetylcholinesterase (AChE) inhibitory activity. Research indicates that the nature and size of the substituent can significantly influence the compound's potency. Studies on various N-alkylated galanthamine derivatives have shown that these modifications can lead to considerably more potent AChE inhibition compared to the parent compound, galanthamine. nih.gov

For instance, N-allylnorgalanthamine and N-(14-methylallyl)norgalanthamine, alkaloids isolated from Leucojum aestivum, demonstrated significantly lower IC₅₀ values—a measure of inhibitory concentration—than galanthamine itself. nih.gov This suggests that the substitution of the N-methyl group with larger moieties like allyl or methylallyl groups enhances the inhibitory activity. researchgate.net Further computational studies have supported these findings, revealing that N-substituents with longer chains are generally favorable for AChE inhibitory activity. ddg-pharmfac.net This enhancement is attributed to the ability of the extended alkyl or alkenyl chains to form additional interactions within the binding site of the enzyme.

| Compound | AChE IC₅₀ (µM) |

|---|---|

| Galanthamine | 1.82 |

| N-allylnorgalanthamine | 0.18 |

| N-(14-methylallyl)norgalanthamine | 0.16 |

Data sourced from Berkov et al., 2008. nih.gov

The terminal functional groups on the N-substituent are crucial for interactions with specific domains within the AChE binding site. The binding site of human AChE is complex, consisting of a catalytic domain, an anionic domain, and a peripheral anionic site (PAS). researchgate.net Recent studies have highlighted the importance of the PAS, which is involved in cell adhesion and neurite outgrowth, as a potential target for managing neurological disorders. ddg-pharmfac.net

N-substituents with longer chains are thought to be favorable for AChE inhibition precisely because they have the ability to interact with the PAS. ddg-pharmfac.net The nature of the terminal group on an N-alkylcarbamate chain, such as in galanthamine N-butylcarbamate, can therefore dictate the type and strength of these interactions. For example, groups capable of forming hydrogen bonds, hydrophobic interactions, or π-π stacking with residues in the PAS could anchor the inhibitor more firmly, leading to enhanced and potentially more selective inhibition. The design of galanthamine analogues often involves optimizing these terminal functionalities to maximize favorable interactions with both the catalytic site and the PAS.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional structure and conformational flexibility of galanthamine derivatives are intrinsically linked to their biological activity. The orientation of the N-butylcarbamate group relative to the rigid tetracyclic core of galanthamine can affect how the molecule fits into and interacts with the AChE binding pocket.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for elucidating the molecular structure and conformational behavior of molecules in solution. ddg-pharmfac.net For galanthamine derivatives containing a carbamate (B1207046) group, NMR studies have revealed the existence of multiple conformers in solution. ddg-pharmfac.netresearchgate.net This phenomenon arises from the restricted rotation around the carbamate C–N bond, which has a partial double bond character. researchgate.netmdpi.com

The presence of these distinct rotational isomers (rotamers) can be observed through the duplication of signals in the NMR spectrum. mdpi.com Advanced techniques such as 2D exchange spectroscopy (EXSY) can be applied to study the kinetics of the interchange between these conformers and to measure the energy barriers associated with the C-N bond rotation. researchgate.net For precursors to some galanthamine derivatives, these experimentally measured barriers have been found to be in the range of 16.1 to 16.5 kcal/mol. ddg-pharmfac.net This conformational flexibility is a key factor, as only specific conformers may be able to bind effectively to the target enzyme.

To complement experimental NMR data, theoretical methods such as Density Functional Theory (DFT) calculations are employed to investigate conformational behavior. ddg-pharmfac.netnih.gov DFT calculations allow for the exploration of the potential energy surface of a molecule, helping to identify stable low-energy conformers and to calculate the energy barriers for rotation around key bonds. mdpi.comnih.gov

In the study of galanthamine derivatives and related compounds, DFT calculations have shown good agreement with experimental rotational barriers measured by NMR. ddg-pharmfac.netresearchgate.net These computational methods can predict the relative populations of different conformers and provide insight into their geometries. mdpi.com By correlating the structural features of the most stable conformers with their potential to interact with the AChE binding site, DFT studies provide a rational basis for understanding how conformational preferences influence biological activity and for designing new analogues with optimized geometries for enzyme inhibition. ddg-pharmfac.netnih.gov

Molecular Docking and Binding Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound and its analogues, docking studies provide critical insights into their interactions with AChE at an atomic level. nih.gov Using the X-ray crystal structure of human AChE in complex with galanthamine as a template, researchers can model how novel derivatives bind within the enzyme's active site. researchgate.net

These studies have successfully correlated the docking scores of galanthamine derivatives with their experimentally determined inhibitory activities (pIC₅₀ values). ddg-pharmfac.netnih.gov The analysis of the docked poses reveals several key types of interactions that stabilize the ligand-enzyme complex:

Hydrogen Bonds: Essential for anchoring the ligand in the correct orientation.

Hydrophobic Interactions: Crucial for binding within the largely nonpolar gorge of the AChE active site.

π-π Stacking: Occurs between aromatic rings of the ligand and aromatic residues of the enzyme, such as tryptophan and tyrosine.

Cation-π Interactions: An important interaction between the protonated nitrogen of the ligand and aromatic residues. researchgate.netnih.gov

Molecular docking studies show that the core of the galanthamine molecule establishes key interactions deep within the catalytic site, while the N-substituent, such as the N-butylcarbamate chain, can extend towards the peripheral anionic site (PAS), forming additional stabilizing interactions. ddg-pharmfac.net This dual-site binding is a hallmark of potent AChE inhibitors and is a key consideration in the design of new galanthamine-based therapeutic agents. nih.gov

Characterization of Acetylcholinesterase (AChE) Active and Peripheral Anionic Sites

The enzyme acetylcholinesterase (AChE) possesses a complex active site situated at the bottom of a deep and narrow gorge, approximately 20 Å long. The activity of galanthamine and its analogues, including this compound, is fundamentally linked to their interactions with specific regions within this gorge. The primary binding location is the catalytic active site (CAS), but interactions also occur with the peripheral anionic site (PAS) located at the entrance of the gorge.

Galanthamine itself is a competitive and reversible inhibitor of AChE nih.govnih.gov. Structural studies, such as X-ray crystallography, have revealed that galanthamine binds at the base of the active site gorge nih.gov. Its interactions span key domains within the active site, including the choline-binding site and the acyl-binding pocket nih.gov. The choline-binding site, rich in aromatic residues, is primarily defined by Trp84, which plays a crucial role in recognizing the quaternary ammonium group of the natural substrate, acetylcholine (B1216132). The acyl-binding pocket, involving residues like Phe288 and Phe290, is where the acetyl group of the substrate is positioned for hydrolysis nih.gov.

In addition to the CAS, galanthamine is known to interact with the PAS researchgate.net. The PAS acts as an initial binding site for substrates and inhibitors, guiding them toward the deeper catalytic site. For some inhibitors, simultaneous binding to both the CAS and the PAS can lead to enhanced inhibitory potency nih.gov. This dual-site binding is a key strategy in the design of new AChE inhibitors, as the PAS is also implicated in the pathological aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease nih.gov. The inhibitory mechanism of galanthamine derivatives is thus characterized by their engagement with these critical active and peripheral sites within the AChE enzyme.

Prediction of Ligand-Enzyme and Ligand-Receptor Binding Modes

The binding mode of galanthamine within the AChE active site has been elucidated through high-resolution X-ray crystallography of the enzyme-inhibitor complex nih.gov. These studies provide a detailed map of the molecular interactions that anchor the inhibitor to the enzyme.

Key interactions for the parent compound, galanthamine, include:

π-π Stacking: The cyclohexene (B86901) ring of galanthamine engages in a π-π stacking interaction with the indole ring of Trp84 in the choline-binding site nih.govresearchgate.net.

Hydrogen Bonding: A significant hydrogen bond is formed between the hydroxyl group of galanthamine and the side chain of the glutamate (B1630785) residue, Glu199 nih.gov.

Non-conventional Hydrogen Bond: The tertiary amine's N-methyl group appears to form a non-conventional hydrogen bond with the side chain of Asp72, located near the top of the gorge nih.gov.

This network of interactions contributes to the tight and specific binding of galanthamine to AChE nih.gov. For derivatives like this compound, the core galanthamine scaffold is expected to maintain these primary interactions, while the N-butylcarbamate moiety can form additional contacts within the gorge, potentially enhancing binding affinity.

Beyond its interaction with AChE, galanthamine and its derivatives are known to act as allosteric potentiating ligands of nicotinic acetylcholine receptors (nAChRs) nih.govmdpi.com. Specifically, this compound has been identified as an allosteric potentiating ligand at alpha7 nicotinic receptors nih.gov. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site, enhancing the receptor's response to its natural agonist nih.gov. X-ray crystallography studies of galanthamine with an acetylcholine-binding protein (AChBP), a homologue of the nAChR ligand-binding domain, show that it binds deep within the subunit interface, a region consistent with a non-competitive, allosteric modulatory site nih.gov.

| Interaction Type | Galanthamine Moiety | AChE Residue | Reference |

| π-π Stacking | Cyclohexene Ring | Trp84 | nih.govresearchgate.net |

| Hydrogen Bond | Hydroxyl Group | Glu199 | nih.gov |

| Non-conventional H-Bond | N-methyl Group | Asp72 | nih.gov |

Molecular Dynamics Simulations of Protein-Compound Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein complexes researchgate.net. For galanthamine analogues, MD simulations have been employed to evaluate the stability of their docked poses within the AChE binding site and to characterize the key interactions that persist over the simulation period mdpi.commdpi.com.

In studies of galanthamine-curcumin hybrids, MD simulations lasting 100 nanoseconds were used to investigate the complex formed between the most active hybrid (compound 4b) and AChE mdpi.com. The results demonstrated that the compound remained stably inserted within the binding site throughout the simulation. Analysis of the simulation trajectory revealed crucial hydrogen bonds responsible for the high affinity of the compound. For instance, the ammonium group of the galanthamine core was observed to form a persistent hydrogen bond with Tyr337, while an oxygen atom in the linker region formed an additional hydrogen bond with Tyr72 nih.govmdpi.com. These simulations confirm the stability of the predicted binding modes and highlight specific interactions that contribute to the compound's inhibitory activity.

Similarly, MD simulations were used to compare the interactions of galanthamine, curcumin, and a novel hybrid with butyrylcholinesterase (BChE) mdpi.com. The simulations showed that all three ligands formed stable complexes with the enzyme. The hybrid compound formed a greater number of hydrogen bonds and other interactions compared to galanthamine alone, suggesting a stronger binding affinity, which correlated with its superior experimentally observed anti-BChE activity mdpi.com. These studies underscore the utility of MD simulations in refining the understanding of ligand-enzyme interactions at a dynamic, atomic level.

Physicochemical Property Modulation and SAR (e.g., Lipophilicity)

The structure-activity relationship (SAR) of galanthamine derivatives is heavily influenced by the modulation of their physicochemical properties through chemical modification. Adding different functional groups to the galanthamine scaffold alters properties such as lipophilicity, which in turn affects membrane permeability, bioavailability, and binding affinity to the target enzyme.

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter. The addition of the N-butylcarbamate group to the galanthamine structure significantly increases its lipophilicity. This modification involves replacing a hydroxyl group with a larger, more nonpolar carbamate chain. The predicted XlogP value, a computational measure of lipophilicity, for galanthamine is 1.8, while for this compound, it is 3.5 nih.govuni.lu. This increase in lipophilicity can potentially enhance the compound's ability to cross the blood-brain barrier, a crucial step for drugs targeting central nervous system enzymes like AChE.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |

| Galanthamine | C17H21NO3 | 287.35 | 1.8 |

| This compound | C22H30N2O4 | 386.48 | 3.5 |

Preclinical Pharmacological Investigations of Galanthamine N Butylcarbamate

In Vitro Enzyme Inhibition Studies

In vitro studies are crucial for determining the direct effects of a compound on specific enzymes in a controlled laboratory setting. For Galanthamine (B1674398) N-butylcarbamate, this research has centered on its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).

Galanthamine and its derivatives are known for their ability to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. Galanthamine itself is described as a reversible, competitive inhibitor of AChE. mdpi.commdpi.com Research into various derivatives has aimed to modulate this inhibitory activity. While specific IC50 values for Galanthamine N-butylcarbamate are not consistently reported across the literature, the focus of such studies is to determine the concentration of the compound required to inhibit 50% of the AChE enzyme activity. This value is a key indicator of the compound's potency. For comparison, galanthamine has a reported IC50 for human brain acetylcholinesterase activity of 30 μM. nih.gov The selectivity of these compounds for AChE over BuChE is also a critical factor, as it can influence the side-effect profile.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition

| Compound | AChE Inhibitory Potency (IC50) | Notes |

|---|---|---|

| Galanthamine | 30 μM (human brain) nih.gov | Reversible, competitive inhibitor mdpi.commdpi.com |

| This compound | Data not consistently available in public sources | Derivative of galanthamine |

Butyrylcholinesterase is another enzyme that hydrolyzes acetylcholine, and its activity becomes more significant in the later stages of Alzheimer's disease. mdpi.com Some research has explored the potential of galanthamine derivatives to inhibit BuChE. Studies on related compounds have shown that modifications to the galanthamine structure can drastically increase inhibitory activity towards BuChE, in some cases by over 100-fold compared to the parent compound, galanthamine. researchgate.net For instance, some galanthamine amides with low activity towards AChE exhibited the highest inhibitory potency towards BuChE. researchgate.net The presence of galanthamine has been observed to produce a concentration-dependent inhibition of BuChE activity at low substrate concentrations. nih.gov

Table 2: Comparative Butyrylcholinesterase (BuChE) Inhibition

| Compound | BuChE Inhibitory Potential | Notes |

|---|---|---|

| Galanthamine | Exhibits some inhibitory activity nih.gov | Activity can be influenced by substrate concentration nih.gov |

| Galanthamine Derivatives | Can have significantly enhanced BuChE inhibition researchgate.net | Some derivatives are over 100 times more active than galantamine researchgate.net |

Receptor Modulation Studies in Cellular and Tissue Models

Beyond enzyme inhibition, the interaction of this compound with neuronal nicotinic acetylcholine receptors (nAChRs) is a key area of investigation. These receptors play a vital role in various cognitive processes.

Galanthamine is recognized not only as an AChE inhibitor but also as an allosteric potentiating ligand (APL) of nAChRs. nih.govresearchgate.net This means it can enhance the response of these receptors to acetylcholine. This compound has been specifically investigated for its activity as an allosteric potentiating ligand on alpha7 nicotinic receptors in hippocampal neurons. nih.gov This dual mechanism of action—inhibiting acetylcholine breakdown and enhancing its receptor's response—is a significant area of therapeutic interest.

The α7 subtype of nAChRs is particularly important for cognitive functions, and its modulation is a key target in Alzheimer's disease research. nih.gov Studies have demonstrated that galanthamine can enhance the activity of human α7 neuronal nicotinic ACh receptors. nih.gov In hippocampal neurons, this compound has been shown to act as an allosteric potentiating ligand on these α7 receptors. nih.gov This potentiation is believed to contribute to the neuroprotective effects observed with galanthamine and its derivatives. researchgate.net

The α4β2 nAChR is another major subtype of nicotinic receptor in the brain. Galanthamine has been shown to be an allosteric potentiating ligand of human α4β2 nicotinic receptors. researchgate.net This potentiation occurs within a concentration range that is relevant to the levels of the drug found in the cerebrospinal fluid at therapeutic doses. researchgate.net However, there is some conflicting evidence, with other studies suggesting that galantamine is not a positive allosteric modulator of human α4β2 receptors. nih.govresearchgate.net At higher concentrations, galantamine may act as an inhibitor of nAChR activity. researchgate.net

Effects on Neurotransmitter Release Mechanisms (e.g., Acetylcholine, Dopamine (B1211576), Glutamate)

This compound primarily exerts its effects through the modulation of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in regulating the release of several key neurotransmitters.

Acetylcholine: The compound is a positive allosteric modulator of α7 nicotinic receptors. googleapis.com This means it binds to a site on the receptor that is different from the acetylcholine binding site, enhancing the receptor's response to acetylcholine. googleapis.com In primary cultured rat neurons, this compound was shown to enhance the depolarization caused by choline, an effect mediated by α7 nicotinic receptors. googleapis.com This allosteric potentiation of nAChRs on cholinergic neurons leads to an increased release of acetylcholine.

Dopamine and Glutamate (B1630785): The modulation of presynaptic nAChRs is a known mechanism for controlling the release of multiple neurotransmitters, including dopamine and glutamate. The allosteric potentiation of nAChRs by compounds like galanthamine can increase the firing activity of dopaminergic cells. nih.gov This mechanism is understood to involve the presynaptic facilitation of glutamate release, which in turn enhances dopaminergic neurotransmission. nih.gov While direct studies on this compound's specific impact on dopamine and glutamate release are limited, its demonstrated action as a positive allosteric modulator at the galantamine site on nAChRs suggests it influences these neurotransmitter systems through similar pathways as its parent compound. googleapis.com The therapeutic effects of this allosteric potentiation are believed to contribute to the enhancement of neurotransmitter release, including glutamate and dopamine. researchgate.net

Neurobiological and Cognitive Effects in Animal Models

Impact on Cholinergic Deficits and Memory Function

This compound has been evaluated for its ability to address memory deficits in animal models, particularly those designed to mimic cholinergic dysfunction. The compound has a lower inhibitory effect on the acetylcholinesterase (AChE) enzyme compared to its parent compound, galantamine. The IC50, a measure of inhibitory concentration, for this compound is 10.9 x 10⁻⁷M, compared to 3.97 x 10⁻⁷M for galantamine, indicating it has about 36% of the enzymatic inhibition activity of galantamine. googleapis.com Despite this reduced direct enzymatic inhibition, its cognitive effects are significant, largely attributed to its allosteric potentiating ligand properties. researchgate.net

The efficacy of this compound in improving memory has been demonstrated in passive avoidance tests in mice. This paradigm assesses learning and memory by measuring an animal's latency to enter a dark compartment where it previously received an electric footshock.

In studies involving mice with nucleus basalis lesions, a model used to create cholinergic deficits and memory impairment, this compound demonstrated a significant ability to improve retention. googleapis.comgoogle.com The compound was shown to enhance passive avoidance learning, with results comparable to those of galantamine. google.comgoogleapis.com Notably, the effective dose for this compound was different from its parent compound. google.comgoogleapis.com

| Compound | Finding | Source |

|---|---|---|

| This compound | Significantly improved 24-hour retention in a passive avoidance test. | googleapis.com |

| This compound | Achieved results comparable to Galanthamine in improving latency to enter the dark compartment. | google.comgoogleapis.com |

Modulation of Neurotrophic Factor Expression (e.g., IGF2, BDNF, FGF2) in Brain Regions

Specific preclinical data on the effects of this compound on the expression of neurotrophic factors such as IGF2, BDNF, and FGF2 are not available in the reviewed literature. However, studies on the parent compound, galantamine, have explored this area. For instance, research in rat models has investigated the impact of galantamine on levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth. nih.gov In one study with aged female rats, galantamine administration did not produce significant changes in neurotrophin levels in the frontal cortex, hippocampus, or other brain regions. nih.gov Another study indicated that galantamine treatment could increase levels of neuroprotective genes, including BDNF, in the brain. nih.gov

Influence on Dopamine-Regulated Behavior in Rodents

While this compound's mechanism as a positive allosteric modulator of nAChRs suggests it would influence the dopaminergic system, specific studies detailing its effects on dopamine-regulated behaviors in rodents are limited. googleapis.com The underlying principle is that potentiation of nAChRs can enhance dopaminergic neurotransmission. nih.gov Research on galantamine has shown it increases extracellular dopamine levels in brain regions like the hippocampus and prefrontal cortex. nih.govresearchgate.net This modulation of the dopamine system is central to reward-seeking and various cognitive processes. nih.gov The activation of dopaminergic neurons in the ventral tegmental area (VTA) enhances the release of dopamine in the nucleus accumbens, a critical component of the brain's reward pathway. nih.gov

Effects on Amyloid Beta Processing, Phagocytosis, and Clearance in Rodent Models

Direct experimental evidence detailing the effects of this compound on amyloid-beta (Aβ) processing, phagocytosis, and clearance in rodent models is not extensively documented. However, it is hypothesized that analogs of galantamine that preserve its nicotinic positive allosteric modulatory properties can activate the pathways by which the parent compound clears Aβ. googleapis.com

Studies on galantamine have shown it can facilitate Aβ clearance in the brains of rodent models of Alzheimer's disease. nih.govnih.gov This effect is mediated by the stimulation of microglial nAChRs, which enhances the phagocytosis (engulfment) of Aβ by microglia, the brain's immune cells. nih.govnih.gov Galantamine was found to enhance microglial Aβ phagocytosis in a concentration-dependent manner, leading to a significant reduction in the amount of Aβ in the brain. nih.gov It has also been shown to inhibit the aggregation and cytotoxicity of Aβ. medchemexpress.cn

| Effect | Mechanism/Finding | Model | Source |

|---|---|---|---|

| Enhanced Aβ Clearance | Significantly reduced the amount of Aβ in the brain in a dose-dependent manner. | Aβ-injected rats | nih.gov |

| Stimulated Phagocytosis | Enhanced microglial Aβ phagocytosis in a concentration-dependent manner. | Primary-cultured rat microglia | nih.govnih.gov |

| Inhibited Aggregation | Showed concentration-dependent inhibition of Aβ1-40 and Aβ1-42 aggregation. | In vitro assays | medchemexpress.cn |

| Reduced Cytotoxicity | Reduced the cytotoxicity induced by Aβ1-40 in human neuroblastoma cells. | In vitro cell assays | medchemexpress.cn |

Anti-inflammatory and Antioxidant Activities in Preclinical Settings

Modulation of the Cholinergic Anti-inflammatory System

While it has been noted that this compound functions as an allosteric potentiating ligand on alpha7 nicotinic receptors, specific preclinical studies detailing its modulation of the cholinergic anti-inflammatory pathway are lacking. Research on galanthamine itself has shown that activation of the cholinergic anti-inflammatory pathway can lead to a reduction in pro-inflammatory cytokines. nih.govbiorxiv.org However, it is crucial to obtain specific data for the N-butylcarbamate derivative to understand its unique pharmacological profile.

Scavenging of Reactive Oxygen Species and Oxidative Damage Inhibition

There is a lack of specific preclinical data on the capacity of this compound to scavenge reactive oxygen species (ROS) and inhibit oxidative damage. Studies on galanthamine and its derivatives have indicated that they can act as ROS scavengers, which contributes to their neuroprotective effects. nih.gov To ascertain the specific antioxidant potential of this compound, dedicated preclinical studies are required.

Anti-genotoxic Properties in Cell Lines

Specific preclinical studies evaluating the anti-genotoxic properties of this compound in various cell lines have not been identified in the available literature. Research on galanthamine has demonstrated its ability to reduce cytotoxicity and genotoxicity induced by amyloid-beta peptide in SH-SY5Y cell lines. nih.gov Furthermore, galanthamine hydrobromide has been shown to exert cytotoxic activity against the HeLa cell line. pensoft.net However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Other Emerging Preclinical Pharmacological Activities

Information on other potential pharmacological activities of this compound is not currently available in published preclinical studies.

Antidiabetic Potential in Animal Models

There is no specific preclinical evidence to support the antidiabetic potential of this compound in animal models. Studies on galanthamine have indicated a potential role in modulating glucose and lipid profiles and improving glycemic control in animal models of diabetes. nih.gov These effects are thought to be linked to its anti-inflammatory and antioxidant properties. nih.gov However, dedicated studies are necessary to determine if this compound shares these antidiabetic properties.

Antimicrobial Properties of Phosphorylated Derivatives

There is no information available regarding the synthesis or antimicrobial properties of phosphorylated derivatives of this compound. Research into phosphorylated derivatives of galanthamine has shown that these compounds can exhibit promising antimicrobial activities. nih.gov To explore this potential for this compound, further research into the synthesis and antimicrobial screening of its phosphorylated derivatives would be necessary.

Anti-apoptotic Mechanisms in Neuronal Cell Protection

As of the current date, specific preclinical research detailing the anti-apoptotic mechanisms of this compound in neuronal cell protection is not available in the public domain. While extensive research has been conducted on the parent compound, galanthamine, and its neuroprotective properties, including its influence on apoptotic pathways, similar dedicated studies on the N-butylcarbamate derivative have not been identified in a comprehensive review of scientific literature.

The anti-apoptotic effects of galanthamine are reported to involve the modulation of key proteins in the apoptotic cascade, such as the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases. However, it is crucial to note that these findings pertain to galanthamine and cannot be directly extrapolated to this compound without specific experimental validation. The addition of the N-butylcarbamate group to the galanthamine structure may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to different interactions with cellular targets involved in apoptosis.

Therefore, to accurately delineate the anti-apoptotic mechanisms of this compound, dedicated preclinical investigations are required. Such studies would need to assess its effects on neuronal cells under apoptotic stress, examining markers such as the expression levels of pro- and anti-apoptotic Bcl-2 family members (e.g., Bax, Bad, Bcl-2, Bcl-xL), the activation of initiator and effector caspases (e.g., caspase-9, caspase-3), and the release of cytochrome c from mitochondria.

Without such specific data for this compound, any discussion on its anti-apoptotic mechanisms would be speculative. Future research in this area is necessary to elucidate the potential of this compound in protecting neuronal cells from apoptotic death.

Analytical Methodologies for Galanthamine N Butylcarbamate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical tool for separating mixtures into their individual components. For galanthamine (B1674398) and its derivatives, liquid and gas chromatography are the most prominently used techniques, providing high resolution and sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of galanthamine and its analogues. Both normal-phase and reversed-phase chromatography have been successfully applied.

In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. One method utilizes a silica (B1680970) gel column with a mobile phase consisting of a mixture of dichloromethane (B109758), n-hexane, and ethanolamine. tue.nl Detection is typically carried out using a UV detector at a wavelength of 235 nm. nih.gov

Reversed-phase HPLC is more common and employs a non-polar stationary phase (like C8 or C18) with a polar mobile phase. Various mobile phase compositions have been reported, often consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with water or an aqueous buffer. nih.gov Additives like trifluoroacetic acid (TFA) or triethanolamine (B1662121) are often used to improve peak shape and resolution. nih.govdergipark.org.tr Detection is commonly performed at wavelengths between 288 nm and 292 nm. nih.govdergipark.org.tr

| Parameter | Method 1 (Normal-Phase) | Method 2 (Reversed-Phase) | Method 3 (Reversed-Phase) |

|---|---|---|---|

| Stationary Phase | Silica Gel (3 µm) | Agilent Extend-C18 (5 µm) | SUPELCOSIL LC-18 (5 µm) |

| Mobile Phase | n-hexane-dichloromethane-ethanolamine (500:500:0.25, v/v) tue.nl | 0.1% TFA in water : 0.1% TFA in acetonitrile (85:15, v/v) dergipark.org.tr | Acetonitrile : Methanol : Water with 7.5 mM triethanolamine (pH 6.9) nih.gov |

| Flow Rate | Not Specified | 1.0 mL/min dergipark.org.tr | Not Specified |

| Detection | UV at 235 nm nih.gov | UV at 288 nm dergipark.org.tr | UV at 292 nm nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically under 2 µm). A UPLC-DAD method has been developed for the analysis of galanthamine and other Amaryllidaceae alkaloids. nih.gov This method provides a rapid and sensitive approach for both qualitative and quantitative analysis. nih.gov

| Parameter | UPLC-DAD Method Details |

|---|---|

| Stationary Phase | BEH C18 (1.7 µm particle size) nih.gov |

| Mobile Phase | Linear gradient of acetonitrile and water with 0.05% formic acid nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Detection | Diode Array Detector (DAD) at 280 nm nih.gov |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of thermally stable and volatile compounds like galanthamine alkaloids. nih.gov Amaryllidaceae alkaloids can often be analyzed without prior derivatization. nih.gov The method allows for the separation and quantification of galanthamine and related compounds in various samples. nih.gov

The chromatographic conditions, especially the oven temperature program, are critical for achieving good separation. A typical analysis involves a programmed temperature ramp to elute compounds with different boiling points at different times. nih.gov

| Parameter | GC-MS Method Details |

|---|---|

| Column | TR-5 MS (30 m x 0.25 mm x 0.25 µm) nih.gov |

| Carrier Gas | Helium (Flow rate: 0.8 mL/min) nih.gov |

| Injector Temperature | 250°C nih.gov |

| Oven Program | Start at 80°C (1 min hold), ramp to 250°C at 10°C/min, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min nih.gov |

| Detector | Mass Spectrometer (EI, 70 eV) nih.gov |

Spectroscopic Techniques for Identification and Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. Methods like NMR and MS provide detailed information about the atomic connectivity and mass of Galanthamine N-butylcarbamate and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For galanthamine derivatives, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the olefinic protons, the methoxy (B1213986) group, and the protons on the tetracyclic core. ddg-pharmfac.net The N-butylcarbamate moiety in this compound would introduce additional characteristic signals, including a triplet for the terminal methyl group, two multiplets for the methylene (B1212753) groups of the butyl chain, and another triplet for the methylene group adjacent to the nitrogen.

Table 4: Characteristic ¹H NMR Signals for a Galanthamine Derivative Core

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-1, H-2 (Olefinic) | ~6.6 | d |

| H-4a | ~4.4 | t |

| H-6 | ~4.1 | m |

| OCH₃ | ~3.8-3.9 | s |

Data based on a representative galanthamine derivative. ddg-pharmfac.net

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. It can be coupled with chromatographic techniques like GC or LC for enhanced analytical power. researchgate.net The ionization method can be tailored to the analyte; Electron Ionization (EI) is common in GC-MS, while Electrospray Ionization (ESI) is typically used in LC-MS. nih.govddg-pharmfac.net

The PubChem database provides predicted mass-to-charge ratios (m/z) for this compound (Molecular Formula: C₂₂H₃₀N₂O₄) under various ESI conditions. uni.lu

Table 5: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 387.22783 |

| [M+Na]⁺ | 409.20977 |

| [M-H]⁻ | 385.21327 |

| [M+K]⁺ | 425.18371 |

Source: PubChem CID 155781461 uni.lu

The fragmentation pattern in MS provides structural information. The galanthamine core is known to produce characteristic fragments. For instance, a key fragment at m/z 213 is often observed in the mass spectra of galanthamine and its derivatives. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and cost-effective method for the quantitative analysis of galanthamine and its derivatives, including this compound. The technique relies on the principle that these compounds absorb light in the UV-Vis spectrum due to their specific chemical structure. For galanthamine hydrobromide, the parent compound for many derivatives, the maximum absorbance (λmax) is typically observed around 288 nm to 289 nm when dissolved in solvents like methanol or distilled water. ddg-pharmfac.netjocpr.comdergipark.org.tr

Derivative spectrophotometry can also be employed to enhance the resolution of overlapping peaks and improve specificity. jocpr.com In first-order derivative spectroscopy of galanthamine hydrobromide, measurements are often taken at specific maxima and minima, such as 284.8 nm and 290.4 nm. jocpr.com These spectrophotometric methods demonstrate good linearity over specific concentration ranges, making them suitable for routine analysis in bulk drug and pharmaceutical dosage forms. jocpr.comscirp.org For instance, linearity for UV spectrophotometry of galanthamine hydrobromide has been established in the concentration range of 20-100 μg/ml. researchgate.net

| Method | Wavelength (λmax) | Solvent | Linearity Range | Reference |

|---|---|---|---|---|

| Zero-Order UV Spectrophotometry | 289 nm | Distilled Water | 20-100 µg/ml | researchgate.net |

| Zero-Order UV Spectrophotometry | 288 nm | Methanol / Water | 5-30 µg/ml | dergipark.org.tr |

| First-Order Derivative | 284.8 nm | Distilled Water | 20-100 µg/ml | researchgate.net |

Method Validation and Optimization in Research Settings

Development of Robust Analytical Protocols for Derivative Quantification

The development of robust analytical protocols is crucial for the accurate quantification of galanthamine derivatives. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique. researchgate.net Method development involves optimizing several parameters, including the column type, mobile phase composition, and flow rate to achieve good peak symmetry and resolution. dergipark.org.tr

For instance, a robust HPLC method for galanthamine utilized an Agilent Extend C18 column with a mobile phase of ultrapure water and acetonitrile (both containing 0.1% TFA) at a flow rate of 1.0 mL/min, with UV detection at 288 nm. dergipark.org.tr Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). dergipark.org.trzenodo.org A well-validated method will demonstrate high regression coefficient (r²) values (>0.999), low relative standard deviation (RSD) for precision (typically <2%), and high accuracy (recovery percentages within 98-102%). dergipark.org.trscispace.com Such rigorous validation ensures the reliability and reproducibility of the analytical method for routine quality control. scispace.com

Quantification of Derivative Levels in Biological and Synthetic Samples

Validated analytical methods are applied to quantify the levels of galanthamine and its derivatives in diverse sample matrices. In synthetic chemistry, these methods are essential for monitoring reaction progress and determining the purity of newly synthesized derivatives, such as those involving peptide moieties. nih.govresearchgate.net For example, HPLC can be used to analyze crude reaction products and purified target compounds. nih.gov

In biological contexts, these methods are used to measure compound concentrations in samples like plasma or plant tissues. researchgate.net For quantification in plant extracts, such as from Sternbergia species, a validated HPLC method was developed to determine galanthamine content. nih.govturkjps.org Sample preparation for biological matrices often involves an extraction step to isolate the analyte from interfering substances. nih.gov The sensitivity of these methods is critical, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). For HPLC analysis of galanthamine, LOD and LOQ have been reported as 0.70 µg/mL and 2.10 µg/mL, respectively, demonstrating higher sensitivity compared to standard UV spectrophotometry. dergipark.org.tr

| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|

| HPLC-UV | 5-30 | >0.999 | 0.70 | 2.10 | dergipark.org.tr |

| Spectrofluorimetry | 2-14 | 0.9999 | 0.29 | 0.89 | nih.gov |

| UV Spectrophotometry | 20-100 | 0.999 | 3.3 | 10 | researchgate.net |

| HPLC | 25-400 | 0.9999 | 7.5 µg | 25 µg | nih.gov |

Computational Analytical Approaches in Drug Design

In Silico Screening and Virtual Ligand Docking for Derivative Selection

Computational, or in silico, methods are powerful tools in the early stages of drug design for selecting promising galanthamine derivatives. nih.gov Virtual screening and molecular docking are used to predict how strongly a derivative will bind to its biological target, such as the acetylcholinesterase (AChE) enzyme. researchgate.netnih.gov These techniques simulate the interaction between the ligand (the galanthamine derivative) and the protein's binding site, calculating a "docking score" or binding energy that estimates binding affinity. nih.gov

In a typical workflow, a library of virtual compounds, such as novel galanthamine derivatives with different side chains, is created. ddg-pharmfac.netresearchgate.net These structures are then computationally docked into the crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY6). nih.govresearchgate.net The results, often expressed as docking scores or binding energies (in kcal/mol), are used to rank the derivatives. nih.gov Compounds with the most favorable scores are prioritized for chemical synthesis and subsequent experimental testing. nih.govspringernature.com For example, a study designing galantamine-camphane hybrids used molecular docking to predict their inhibitory activity; the synthesized compounds with the best scores showed significantly better inhibition than the parent galanthamine. nih.gov This approach accelerates the discovery process by focusing laboratory efforts on the most promising candidates. nih.gov

| Derivative Series | Target Protein | Docking Software/Scoring Function | Key Finding | Reference |

|---|---|---|---|---|

| Galantamine-Camphane Hybrids | Acetylcholinesterase (AChE) | Not specified | Highest scored compounds were up to 369-fold more potent than galantamine. | nih.gov |

| Synthetic Galantamine Derivatives | Acetylcholinesterase (AChE) | GOLD | A moderate correlation (r=0.536) was found between docking scores and experimental pIC50 values. | ddg-pharmfac.net |

| Derivatives with Alkylamide Spacers | recombinant human AChE (pdb: 4EY6) | GOLD / ChemPLP | Docking predictions were confirmed by experimental results, identifying optimal spacer length. | researchgate.net |

Future Directions and Research Perspectives on Galanthamine N Butylcarbamate Analogues

Design of Novel Multitarget Ligands with Enhanced Therapeutic Ratios

The development of novel multitarget-directed ligands (MTDLs) represents a promising strategy in drug design, particularly for complex multifactorial diseases. dundee.ac.uk This approach involves creating hybrid compounds that integrate distinct pharmacophores to interact with multiple biological targets simultaneously. dundee.ac.uk For galanthamine (B1674398) N-butylcarbamate analogues, this could involve linking the core structure with other pharmacologically active moieties to create a synergistic therapeutic effect and an improved therapeutic ratio.

One common strategy is to connect different pharmacophores within the same hybrid molecule. dundee.ac.uk For instance, a hybrid compound could be designed to combine the acetylcholinesterase (AChE) inhibitory properties of the galanthamine backbone with the N-methyl-D-aspartate receptor (NMDAR) antagonism of another compound. dundee.ac.uk This dual action would target both the cholinergic and glutamatergic systems, which are implicated in neurodegenerative diseases. dundee.ac.uk

Another approach is the fusion of pharmacophores, where chemical fragments from different ligands are merged to create a new molecule with a unique biological profile. dundee.ac.uk This can lead to the development of compounds with a carefully selected multitarget profile, such as cholinesterase inhibition, metal chelation, reactive oxygen species (ROS) scavenging, and anti-amyloid aggregation activity. dundee.ac.uk The design of such MTDLs aims to achieve an optimized activity towards the desired targets while maintaining drug-like properties. dundee.ac.uk

| Strategy | Description | Potential Targets for Galanthamine N-Butylcarbamate Analogues |

|---|---|---|

| Linking | Connecting distinct pharmacophores in the same hybrid compound. dundee.ac.uk | Acetylcholinesterase (AChE), N-methyl-D-aspartate receptor (NMDAR), Monoamine oxidase (MAO) dundee.ac.uk |

| Fusing | Merging chemical fragments from different ligands to create a new molecule. dundee.ac.uk | Cholinesterases (ChEs), Metal ions (Cu(II), Zn(II)), Amyloid-beta (Aβ) dundee.ac.uk |

The rational design of these multitarget ligands must carefully consider the balance between achieving optimal activity at multiple targets and maintaining favorable pharmacokinetic and pharmacodynamic properties. dundee.ac.uk

Development of Advanced Delivery Systems for Preclinical Brain Targeting

Effective delivery of therapeutic agents to the brain is a significant challenge due to the blood-brain barrier (BBB). researchgate.net Advanced drug delivery systems are being developed to enhance brain targeting and improve the therapeutic efficacy of compounds like galanthamine and its analogues. nih.govresearchgate.netnih.gov

Nanoemulsions are one such promising delivery system. mdpi.com These are submicron-sized droplets that can encapsulate drugs and enhance their bioavailability. mdpi.com For galanthamine, nanoemulsion-based systems have been explored to improve drug delivery across different administration routes. mdpi.com The small droplet size of nanoemulsions provides a large surface area for drug absorption and can protect the encapsulated drug from degradation. mdpi.com

Another approach is the use of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). researchgate.netnih.gov Galantamine-loaded PLGA nanoparticles have been developed using a nano-emulsion templating method, resulting in particles with high encapsulation efficiency and a sustained drug release profile. researchgate.netnih.gov These nanoparticles are designed to be biocompatible and biodegradable, making them suitable for intravenous administration. researchgate.netnih.gov

Intranasal delivery is also being investigated as a non-invasive method to bypass the BBB and deliver drugs directly to the central nervous system. nih.govnih.gov Formulations are being developed to increase the solubility of galantamine to allow for the delivery of a therapeutically relevant dose via the nasal route. nih.gov

| Delivery System | Description | Advantages for Galanthamine Analogues |

|---|---|---|

| Nanoemulsions | Submicron-sized droplets that can encapsulate drugs. mdpi.com | Enhanced bioavailability, protection of the drug, can be formulated for various administration routes. mdpi.com |

| Polymeric Nanoparticles (PLGA) | Biocompatible and biodegradable nanoparticles that can encapsulate drugs. researchgate.netnih.gov | High encapsulation efficiency, sustained drug release, suitable for intravenous administration. researchgate.netnih.gov |

| Intranasal Delivery Systems | Formulations designed for direct delivery to the CNS via the nasal route. nih.govnih.gov | Non-invasive, bypasses the blood-brain barrier. nih.govnih.gov |

These advanced delivery systems hold the potential to significantly improve the brain targeting of this compound analogues in preclinical studies.

Elucidation of Broader Neurobiological Mechanisms Beyond Cholinergic Systems

While the primary mechanism of action of galantamine is the inhibition of acetylcholinesterase, research has revealed a dual mode of action that extends beyond the cholinergic system. nih.gov Galantamine also acts as an allosteric potentiating ligand (APL) of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov This allosteric modulation sensitizes the receptors to acetylcholine, which is a distinct action from simply increasing the levels of acetylcholine through cholinesterase inhibition. nih.gov

The N-butylcarbamate derivative of galantamine has been specifically shown to act as an allosteric potentiating ligand on alpha7 nicotinic receptors in hippocampal neurons. nih.gov This finding suggests that this compound and its analogues may have neuroprotective and cognitive-enhancing effects that are mediated through the modulation of nAChRs. nih.gov

Future research should aim to further elucidate these broader neurobiological mechanisms. This could involve investigating the effects of this compound analogues on other neurotransmitter systems and intracellular signaling pathways. For example, studies could explore potential interactions with muscarinic acetylcholine receptors, although initial research on galantamine suggests it does not alter the activity of M1-M5 receptors. nih.gov

Understanding these wider-ranging effects is crucial for identifying new therapeutic applications and for developing analogues with more specific and potent actions on these non-cholinergic targets.

Comparative Pharmacological Studies with Other Cholinergic System Modulators

To better understand the unique pharmacological profile of this compound and its analogues, comparative studies with other cholinergic system modulators are essential. These studies would help to benchmark the efficacy and mechanism of action of these new compounds against established drugs.

The primary comparators would be other acetylcholinesterase inhibitors such as donepezil (B133215) and rivastigmine (B141). nih.govnih.govnih.gov While all three drugs inhibit AChE, they have different pharmacological properties. mdpi.com For instance, rivastigmine also inhibits butyrylcholinesterase (BChE), and galantamine has the additional property of allosterically modulating nicotinic receptors. nih.govmdpi.com

Comparative studies could involve in vitro assays to compare the inhibitory potency against AChE and BChE, as well as functional assays to assess the allosteric potentiating effects on different nAChR subtypes. In vivo studies in animal models could compare the effects on cognitive function and other behavioral outcomes.

| Compound | Primary Mechanism of Action | Additional Mechanisms |

|---|---|---|

| Galanthamine | Competitive, reversible inhibition of acetylcholinesterase (AChE). mdpi.com | Allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov |

| Donepezil | Non-competitive, reversible inhibition of AChE. nih.gov | - |

| Rivastigmine | Pseudo-irreversible inhibition of AChE and butyrylcholinesterase (BChE). mdpi.com | - |

These comparative studies will be crucial for positioning this compound analogues within the landscape of cholinergic therapies and for identifying their potential advantages.

Applications in Basic Neuroscience Research and Drug Discovery Pipelines

This compound and its analogues can serve as valuable tools in basic neuroscience research. Their specific action as allosteric potentiating ligands of α7 nAChRs makes them useful for investigating the role of these receptors in various physiological and pathological processes, including learning, memory, and neuroprotection. nih.gov

In drug discovery pipelines, these compounds can be used as lead structures for the development of new therapeutic agents. The galanthamine scaffold provides a starting point for the design of novel molecules with improved potency, selectivity, and pharmacokinetic properties. Molecular modeling and virtual screening can be employed to identify new derivatives with enhanced binding affinity for their targets. mdpi.com

Furthermore, the synthesis of new galanthamine derivatives, such as peptide-galantamine hybrids, is an active area of research. nih.govdntb.gov.ua These efforts aim to create compounds with reduced toxicity and novel mechanisms of action, such as dual inhibition of acetylcholinesterase and β-secretase. nih.gov

The unique properties of this compound and its analogues make them important compounds for both fundamental neuroscience research and the development of next-generation therapies for neurological disorders.

Q & A

Q. What are the foundational structural and mechanistic insights into galanthamine derivatives like n-butylcarbamate for acetylcholinesterase (AChE) inhibition?

Galanthamine n-butylcarbamate, a synthetic derivative, retains the core bicyclic structure of galanthamine but incorporates a carbamate group to enhance stability and bioavailability. Mechanistically, it inhibits AChE by binding competitively to the catalytic active site (CAS) and peripherally to the peripheral anionic site (PAS), preventing acetylcholine hydrolysis. Key interactions involve hydrophobic residues (e.g., Trp84) and hydrogen bonding with the enzyme’s gorge . Methodological focus: Use X-ray crystallography (e.g., Torpedo californica AChE complexes) and docking simulations (AUTODOCK) to validate binding modes .

Q. What analytical techniques are critical for quantifying galanthamine derivatives in plant or synthetic matrices?

High-performance liquid chromatography (HPLC) coupled with electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) achieves high sensitivity (LOD ~43 fg for galanthamine) and specificity. For metabolite profiling, ¹H NMR is preferred to monitor nitrogen/potassium fertilizer effects on alkaloid yields in plant systems (e.g., Narcissus bulbs) . Methodological focus: Combine pressurized liquid extraction (PLE) with solid-phase extraction (SPE) using Oasis HLB cartridges for sample preparation .

Q. How are galanthamine derivatives synthesized, and what are the key reaction parameters?

The n-butylcarbamate derivative can be synthesized via lipase-catalyzed esterification. Critical parameters include substrate molar ratio (galanthamine:acetic acid, 2–5:1), enzyme loading (2–5 wt%), and reaction time (6–18 h). Optimize yields (up to 60%) using artificial neural networks (ANNs) with batch back propagation algorithms . Methodological focus: Validate ANN models by comparing predicted vs. experimental yields (e.g., 60.24% vs. 60.36%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in galanthamine derivative binding modes?

While X-ray crystallography shows galanthamine’s tertiary amine does not directly interact with Trp84 , docking studies suggest alternative orientations. Address discrepancies by integrating molecular dynamics simulations to assess flexibility in the AChE gorge and validate with circular dichroism (CD) to monitor conformational changes in Aβ peptides .

Q. What strategies enhance stereochemical control in synthesizing this compound stereoisomers?

Use diastereodivergent synthesis: Starting from (−)-narwedine, employ L-Selectride for equatorial hydride attack to yield (−)-galanthamine. For axial attack, apply NaBH₄/CeCl₃ (Luche conditions). Stereochemical outcomes influence AChE inhibition potency . Methodological focus: Characterize stereoisomers via chiral HPLC and correlate activity with IC₅₀ assays .

Q. How do nutrient media formulations impact galanthamine production in plant tissue cultures?

Optimize Leucojum aestivum shoot cultures using a 24 full-factorial design. Key variables: ammonium (X₁), nitrate (X₂), KH₂PO₄ (X₃), and sucrose (X₄). Regression models (R² >88%) show sucrose and nitrate significantly boost intracellular galanthamine (EndoGal) . Methodological focus: Apply response surface methodology (RSM) to refine biomass and alkaloid yields .

Q. Can dual-site binding galanthamine derivatives outperform parent compounds in AChE inhibition?

Design derivatives with extended aromatic or charged groups to simultaneously block CAS and PAS. For example, 1,2-dihydrogalanthamine shows 42% lower IC₅₀ than galanthamine due to enhanced hydrogen bonding . Methodological focus: Use TLC-bioautography to screen inhibitors at pg levels .

Q. What in vitro and in vivo models validate the anti-amyloid activity of galanthamine derivatives?

In Aβ1–42 aggregation assays, combine Cu²+ and galanthamine to stabilize unfolded conformations, preventing oligomerization. Validate via fluorescence quenching and CD spectroscopy . Methodological focus: Use transgenic Caenorhabditis elegans models expressing human Aβ for neuroprotection studies .

Q. How do enzyme source and reaction conditions affect lipase-catalyzed synthesis efficiency?

Thermophilic lipases (e.g., Candida antarctica) at 50–90°C improve esterification yields. Screen solvent systems (e.g., hexane:isopropanol) for compatibility with carbamate group stability . Methodological focus: Conduct enzyme thermostability assays and substrate tolerance profiling .

Q. What metabolomic approaches identify synergies between galanthamine derivatives and other alkaloids?

Use ¹H NMR-based metabolite profiling to correlate this compound levels with lycorine or crinine alkaloids in plant extracts. Multivariate analysis (PCA/PLS-DA) reveals co-regulation under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.